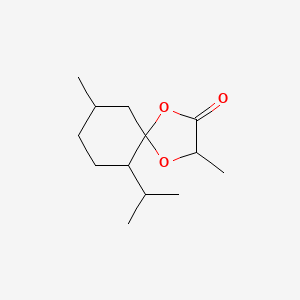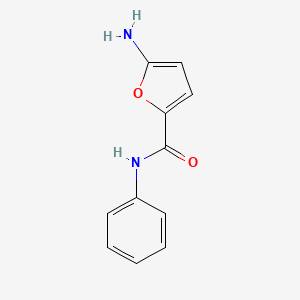![molecular formula C13H8ClNO B14207137 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one CAS No. 631842-15-4](/img/structure/B14207137.png)
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is a heterocyclic compound that belongs to the class of quinoline derivatives It is characterized by a fused ring system that includes a pyridine ring and a quinoline ring, with a chlorine atom at the 10th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-chloronicotinic acid with suitable amines can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Medicine: It has shown potential as an anti-cancer agent due to its ability to intercalate with DNA.
Industry: The compound is used in the development of advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism by which 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-pyrido[1,2-A]quinolin-6-one: Lacks the chlorine atom at the 10th position.
10-Methyl-6H-pyrido[1,2-A]quinolin-6-one: Contains a methyl group instead of a chlorine atom.
Uniqueness
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its non-chlorinated counterparts .
Propriétés
Numéro CAS |
631842-15-4 |
|---|---|
Formule moléculaire |
C13H8ClNO |
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
10-chlorobenzo[c]quinolizin-6-one |
InChI |
InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H |
Clé InChI |
FLJBLCAZPFDCPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=O)C3=C(N2C=C1)C(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)


![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)

![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)


![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)

![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
